molecular formula C7H15NO B15205913 2-(Azetidin-3-yl)butan-1-ol

2-(Azetidin-3-yl)butan-1-ol

Cat. No.: B15205913
M. Wt: 129.20 g/mol
InChI Key: AGUDMEDGFAROHM-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)butan-1-ol is a chemical compound that features a four-membered azetidine ring attached to a butanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yl)butan-1-ol typically involves the formation of the azetidine ring followed by the attachment of the butanol chain. One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach is the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods may include continuous flow reactions and the use of industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The azetidine ring can be reduced to form a more stable amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions to substitute the hydroxyl group.

Major Products

    Oxidation: Products include ketones or aldehydes.

    Reduction: Products include primary or secondary amines.

    Substitution: Products vary depending on the nucleophile used, but can include ethers, esters, or amines.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)butan-1-ol involves its interaction with various molecular targets. The azetidine ring’s strain-driven reactivity allows it to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes . The hydroxyl group can form hydrogen bonds, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Azetidin-3-yl)butan-1-ol is unique due to its four-membered azetidine ring, which provides a balance between reactivity and stability. This makes it a versatile building block for various chemical and biological applications .

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

2-(azetidin-3-yl)butan-1-ol

InChI

InChI=1S/C7H15NO/c1-2-6(5-9)7-3-8-4-7/h6-9H,2-5H2,1H3

InChI Key

AGUDMEDGFAROHM-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)C1CNC1

Origin of Product

United States

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